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Compound of Interest

Compound Name: 2-Pentylbenzoic acid

Cat. No.: B15081661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentylbenzoic acid, a

substituted aromatic carboxylic acid. It details its chemical identity, physicochemical properties,

and available experimental and spectroscopic data. The guide also explores potential synthetic

pathways and summarizes the current understanding of the biological activities of related

alkylbenzoic acids, offering insights for its potential applications in research and drug

development.

Chemical Identity and Physicochemical Properties
2-Pentylbenzoic acid, also known as o-pentylbenzoic acid, is an organic compound with a

pentyl group attached to the ortho position of a benzoic acid molecule.

CAS Numbers: It is important to note that 2-Pentylbenzoic acid is associated with two CAS

numbers in various chemical databases: 60510-95-4 (primary) and 26311-42-2 (depositor-

supplied synonym).[1] Researchers should be aware of both identifiers when searching for

information on this compound.

Physicochemical Properties: While experimental data for some properties are limited,

computed values provide valuable estimates for researchers.
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Property Value Source

Molecular Formula C₁₂H₁₆O₂ PubChem[1]

Molecular Weight 192.25 g/mol PubChem[1]

XLogP3 4.5 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 5 PubChem[1]

Exact Mass 192.115029749 PubChem[1]

Monoisotopic Mass 192.115029749 PubChem[1]

Topological Polar Surface Area 37.3 Å² PubChem[1]

Heavy Atom Count 14 PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental

values.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Pentylbenzoic acid is not

readily available in the reviewed literature. However, general methods for the synthesis of

ortho-alkylbenzoic acids can be adapted. One potential synthetic route is outlined below.

Potential Synthetic Pathway: Ortho-Alkylation of
Benzoic Acid
A plausible method for the synthesis of 2-Pentylbenzoic acid involves the ortho-alkylation of a

benzoic acid derivative. This can be a challenging transformation due to the deactivating nature

of the carboxylic acid group and the potential for steric hindrance.

Conceptual Workflow:
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Conceptual synthesis workflow for 2-Pentylbenzoic acid.

Experimental Protocol (Hypothetical):

Protection of the Carboxylic Acid: Benzoic acid would first be converted to a suitable

protecting group, such as a methyl or ethyl ester, to prevent interference from the acidic

proton during the lithiation step. This can be achieved through standard esterification

methods, for example, by refluxing benzoic acid in the corresponding alcohol with a catalytic

amount of strong acid.

Directed Ortho-Lithiation: The protected benzoic acid would then be subjected to directed

ortho-lithiation. This involves using a strong base, typically n-butyllithium (n-BuLi), in the

presence of a chelating agent like tetramethylethylenediamine (TMEDA). The protecting

group directs the deprotonation to the ortho position of the aromatic ring. The reaction is

typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran

(THF).

Alkylation: A pentylating agent, such as 1-bromopentane or 1-iodopentane, would then be

added to the ortho-lithiated intermediate. The nucleophilic carbanion at the ortho position will

displace the halide to form the carbon-carbon bond, yielding the protected 2-pentylbenzoic
acid.

Deprotection: The final step involves the hydrolysis of the ester protecting group to

regenerate the carboxylic acid. This can be accomplished by either acidic or basic

hydrolysis, followed by acidification to yield 2-Pentylbenzoic acid.

Purification: The crude product would likely be purified by recrystallization from a suitable

solvent or by column chromatography on silica gel.
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Purity Analysis: The purity of the final product would be assessed using techniques such as

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting

point analysis.

Spectroscopic Data
Specific, experimentally determined spectroscopic data for 2-Pentylbenzoic acid are not

widely published. However, based on the known spectra of related ortho-alkylbenzoic acids

and general principles of spectroscopy, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the aliphatic protons of the pentyl chain, and the acidic proton of the

carboxyl group. The aromatic protons will likely appear as a complex multiplet in the region

of 7.2-8.0 ppm. The benzylic protons (the CH₂ group attached to the ring) would be expected

around 2.8-3.0 ppm. The other methylene groups of the pentyl chain would appear further

upfield, between approximately 1.2 and 1.6 ppm, and the terminal methyl group would be a

triplet around 0.9 ppm. The carboxylic acid proton is expected to be a broad singlet far

downfield, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon

(around 170-180 ppm), the aromatic carbons (in the 125-145 ppm range), and the aliphatic

carbons of the pentyl chain (typically between 14 and 40 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 2-Pentylbenzoic acid is expected to exhibit the following characteristic

absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of

the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretch (Aromatic): Absorptions typically found just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions in the range of 2850-2960 cm⁻¹.
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C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of

the carboxylic acid.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: An absorption in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)
The mass spectrum of 2-Pentylbenzoic acid obtained by electron ionization (EI-MS) would be

expected to show a molecular ion peak (M⁺) at m/z 192. Common fragmentation patterns for

benzoic acids include the loss of the hydroxyl group (-OH, m/z 175) and the loss of the carboxyl

group (-COOH, m/z 147). Fragmentation of the pentyl chain would also be observed.

Biological Activity and Drug Development Potential
Specific studies on the biological activity of 2-Pentylbenzoic acid are limited in the publicly

available literature. However, the broader class of benzoic acid derivatives is known to exhibit a

wide range of biological effects, making this compound a person of interest for further

investigation.

General Biological Activities of Benzoic Acid Derivatives
Benzoic acid and its derivatives have been reported to possess various biological properties,

including:

Antimicrobial Activity: Many benzoic acid derivatives exhibit antibacterial and antifungal

properties.

Enzyme Inhibition: Certain benzoic acid derivatives have been shown to inhibit key enzymes

involved in various diseases. For instance, some derivatives are being investigated as

inhibitors of protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and

α-glucosidase, which are targets for the management of type 2 diabetes.[2]

Anti-inflammatory Effects: Some studies have indicated the anti-inflammatory potential of

certain benzoic acid derivatives.
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Potential Signaling Pathways
Given the diverse biological activities of benzoic acid derivatives, they may interact with

multiple signaling pathways. For drug development professionals, investigating the effects of 2-
Pentylbenzoic acid on pathways related to inflammation (e.g., NF-κB signaling), metabolic

regulation (e.g., insulin signaling), and cell proliferation would be a logical starting point.

Logical Relationship of Potential Biological Investigation:

2-Pentylbenzoic Acid

In Vitro Assays

Screening

Cell-Based Assays

Hit Confirmation

Target Identification

Mechanism of Action

Lead Optimization

Structure-Activity Relationship
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Workflow for investigating the biological activity of 2-Pentylbenzoic acid.

Considerations for Drug Development
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The physicochemical properties of 2-Pentylbenzoic acid, such as its moderate lipophilicity

(XLogP3 = 4.5), suggest that it may have reasonable membrane permeability, a desirable

characteristic for a drug candidate. However, its carboxylic acid moiety may lead to rapid

metabolism and clearance. Prodrug strategies, such as esterification, could be employed to

improve its pharmacokinetic profile. Further research is needed to determine any specific

therapeutic potential of 2-Pentylbenzoic acid.

Conclusion
2-Pentylbenzoic acid is a readily definable chemical entity with computed physicochemical

properties that suggest its potential for further investigation in medicinal chemistry and

materials science. While detailed experimental data, particularly regarding its synthesis and

biological activity, are currently sparse in the public domain, this technical guide provides a

foundational understanding for researchers. The outlined potential synthetic route and the

predicted spectroscopic characteristics offer a starting point for laboratory work. Furthermore,

the known biological activities of related benzoic acid derivatives suggest that 2-Pentylbenzoic
acid could be a valuable scaffold for the development of new therapeutic agents. Further

experimental validation of its properties and biological effects is warranted to fully elucidate its

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Pentylbenzoic acid | C12H16O2 | CID 10104042 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on
druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pentylbenzoic Acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15081661#2-pentylbenzoic-acid-cas-number]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-body
https://www.benchchem.com/product/b15081661?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pentylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Pentylbenzoic-acid
https://pubmed.ncbi.nlm.nih.gov/40440789/
https://pubmed.ncbi.nlm.nih.gov/40440789/
https://www.benchchem.com/product/b15081661#2-pentylbenzoic-acid-cas-number
https://www.benchchem.com/product/b15081661#2-pentylbenzoic-acid-cas-number
https://www.benchchem.com/product/b15081661#2-pentylbenzoic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15081661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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